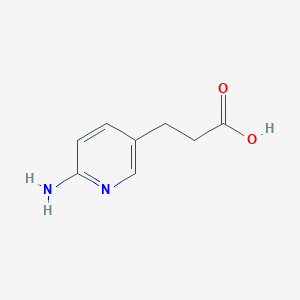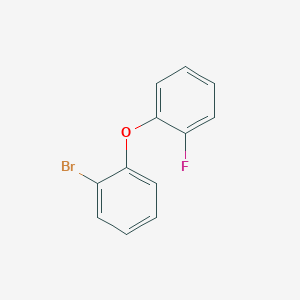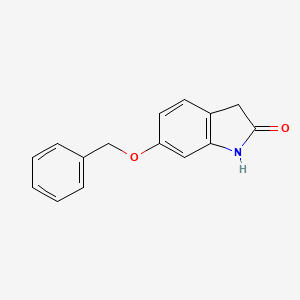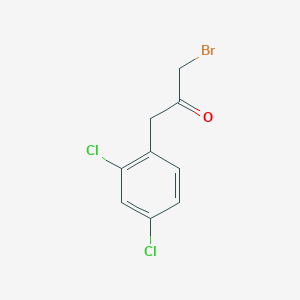![molecular formula C12H22N2O3 B1289645 Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1250991-27-5](/img/structure/B1289645.png)
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate" is a constrained peptidomimetic, which is a class of compounds that mimic the structure of peptides. These compounds are valuable in drug discovery as they can provide insights into peptide interactions and stability without the inherent metabolic instability of peptides. The papers provided discuss the synthesis and structural analysis of similar bicyclic amino acid esters, which are closely related to the compound .
Synthesis Analysis
The synthesis of related azabicycloalkane amino acids involves multiple steps, starting from readily available starting materials. For instance, the synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane involves the cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by a Michael addition and hydrogenolysis to yield the fused ring system . Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and its chiral counterpart involves intramolecular lactonization reactions from corresponding precursors . These methods highlight the versatility and creativity in synthesizing complex bicyclic structures that are relevant to the compound of interest.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be of the monoclinic space group with specific cell dimensions, and the presence of two diastereomers in a 1:1 ratio in the crystal was noted . The chiral version of this compound was found to belong to the orthorhombic space group, indicating a noncentrosymmetric and chiral crystal structure . These findings are crucial for understanding the three-dimensional arrangement of atoms within the compound, which is essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity. The use of intramolecular lactonization reactions suggests that the compounds can undergo cyclization under the right conditions, which is a valuable reaction in the formation of cyclic structures . Additionally, the Michael addition used in the synthesis of the azabicycloalkane amino acids implies that these compounds can participate in nucleophilic addition reactions, which is a common reaction in organic synthesis .
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and density are determined through X-ray diffraction analysis, as seen in the provided papers . The chemical properties, such as the ability to form diastereomers and the presence of chiral centers, are also discussed. These properties are important for the compound's solubility, stability, and overall behavior in a biological environment. The synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, demonstrates the importance of stereochemistry in the physical and chemical properties of these molecules .
科学的研究の応用
Applications in N-heterocycle Synthesis
Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Their application has been extensively explored for the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives, through sulfinimines. These compounds are crucial in the development of natural products and therapeutically relevant compounds. This review covers literature from 2010 to 2020, highlighting the role of tert-butanesulfinamide in facilitating access to structurally diverse N-heterocycles (Philip et al., 2020).
Environmental Impact and Degradation Studies
The environmental occurrence, fate, and degradation mechanisms of compounds such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), which are structurally related to tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, have been the subject of various studies. These studies explore their presence in different environmental matrices, human exposure, and potential toxicity. Despite the structural differences, insights from these studies contribute to understanding the environmental behavior and degradation pathways of tert-butyl derivatives in aquatic systems and their impact on human health (Liu & Mabury, 2020).
Advances in Bioseparation Processes
Three-phase partitioning (TPP) has been explored as a nonchromatographic bioseparation technology, offering a rapid, green, efficient, and scalable approach for separating and purifying bioactive molecules. While tert-butyl derivatives like tert-butanol are used in TPP, this highlights a broader application of tert-butyl derivatives in facilitating the separation and purification processes in various industries, including food, cosmetics, and medicine (Yan et al., 2018).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAPNBGPRYMRNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)



![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)






![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)